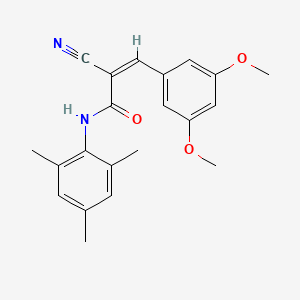

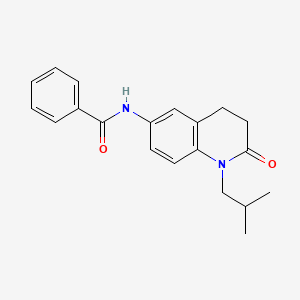

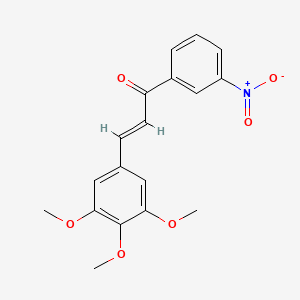

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide, commonly known as DMCM, is a chemical compound that belongs to the family of benzodiazepines. It is a potent antagonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. DMCM has been extensively studied for its potential use in scientific research applications due to its ability to modulate the GABA-A receptor.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One avenue of research involves the synthesis and structural analysis of related compounds, offering insights into the chemistry and potential applications of similar enaminone derivatives. For instance, studies on the synthesis of enaminone derivatives bearing biologically active moieties have highlighted their potential in inducing cytoprotective enzymes, suggesting a broader application in medicinal chemistry (Alsaid et al., 2015). Additionally, the preparation and characterization of compounds through various chemical reactions, including O,N and N,N double rearrangement processes, have been detailed, shedding light on the synthetic pathways and structural aspects of similar cyano-containing compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymeric Materials Development

Research has also explored the development of polymeric materials incorporating cyano groups, reflecting the compound's relevance in material science. For example, the synthesis of soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups has been reported, demonstrating the compound's utility in creating heat-resistant polymeric materials (Yu et al., 2009). This research underscores the potential for using related cyano-containing compounds in high-performance materials.

Anticancer Activity

A significant area of application for enaminone derivatives and related compounds is in anticancer research. Studies have investigated the anticancer activity of novel dihydropyrimidinone derivatives, illustrating the therapeutic potential of such compounds (Bhat et al., 2022). These findings contribute to the ongoing search for new cancer treatments and highlight the compound's relevance in medicinal chemistry.

Targeting Viral Infections

Furthermore, compounds similar to "(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide" have been studied for their antiviral properties. Research has identified certain enamide derivatives as potent inhibitors of Zika virus replication, demonstrating the compound's potential in developing antiviral treatments (Riva et al., 2021).

properties

IUPAC Name |

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-13-6-14(2)20(15(3)7-13)23-21(24)17(12-22)8-16-9-18(25-4)11-19(10-16)26-5/h6-11H,1-5H3,(H,23,24)/b17-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXYYNOJBUBOJY-IUXPMGMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC(=CC(=C2)OC)OC)/C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2391117.png)

![3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391128.png)

![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)

![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)

![2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B2391138.png)